5-Bromo-4-chlorothiazole 5-Bromo-4-chlorothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15976964
InChI: InChI=1S/C3HBrClNS/c4-2-3(5)6-1-7-2/h1H
SMILES:
Molecular Formula: C3HBrClNS
Molecular Weight: 198.47 g/mol

5-Bromo-4-chlorothiazole

CAS No.:

Cat. No.: VC15976964

Molecular Formula: C3HBrClNS

Molecular Weight: 198.47 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-chlorothiazole -

Specification

Molecular Formula C3HBrClNS
Molecular Weight 198.47 g/mol
IUPAC Name 5-bromo-4-chloro-1,3-thiazole
Standard InChI InChI=1S/C3HBrClNS/c4-2-3(5)6-1-7-2/h1H
Standard InChI Key XOUJGSKPFJJHTE-UHFFFAOYSA-N
Canonical SMILES C1=NC(=C(S1)Br)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

5-Bromo-4-chlorothiazole belongs to the thiazole family, a five-membered heterocycle containing one nitrogen and one sulfur atom. The bromine atom occupies position 5, while chlorine is at position 4 of the ring (Figure 1) . This substitution pattern creates distinct electronic effects, influencing the compound’s reactivity in cross-coupling and nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃HBrClNS
Molecular Weight198.47 g/mol
IUPAC Name5-Bromo-4-chloro-1,3-thiazole
SMILESC1=NC(=C(S1)Br)Cl
InChI KeyXOUJGSKPFJJHTE-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported
Density1.92 g/cm³ (estimated)

The Standard InChI (InChI=1S/C3HBrClNS/c4-2-3(5)6-1-7-2/h1H) provides a precise representation of its atomic connectivity. Computational models predict a planar ring structure with bond angles consistent with aromatic stabilization .

Synthesis and Reaction Chemistry

Industrial Synthesis Routes

The most documented synthesis involves the lithiation of 2,5-dibromo-4-chlorothiazole using n-butyllithium in tetrahydrofuran (THF) at –78°C, followed by quenching with water to yield 2-bromo-4-chlorothiazole. Further bromination at position 5 achieves the target compound.

Table 2: Optimized Reaction Conditions

ParameterCondition
Starting Material2,5-Dibromo-4-chlorothiazole
Reagentn-BuLi (2.5 M in hexanes)
SolventTHF
Temperature–78°C
Reaction Time2 hours
Yield68–72%

Functionalization Pathways

Applications in Pharmaceutical Research

Antimicrobial Agents

Thiazole derivatives, including 5-bromo-4-chlorothiazole, exhibit broad-spectrum antimicrobial activity. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide—a derivative—shows MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli. The halogen atoms enhance membrane permeability and target binding, likely through hydrophobic interactions with bacterial enzymes.

Anticancer Activity

In vitro studies demonstrate that brominated thiazoles induce apoptosis in MCF-7 breast adenocarcinoma cells via caspase-3 activation. A 2024 screen reported an IC₅₀ of 12.3 µM for a 5-bromo-4-chlorothiazole-based inhibitor of tubulin polymerization.

Exposure RoutePrecautionary Action
InhalationUse fume hood; wear N95 mask
Skin ContactNitrile gloves; lab coat
Eye ContactGoggles with side shields
StorageSealed container at 2–8°C

Recent Advances and Future Directions

Catalytic Applications

A 2025 study explored its use as a ligand in palladium-catalyzed C–H activation, achieving a turnover number (TON) of 1,450 in arylations . The electron-withdrawing halogens stabilize the palladium center, enhancing catalytic efficiency.

Drug Delivery Systems

Nanoparticle-encapsulated 5-bromo-4-chlorothiazole derivatives show a 40% increase in tumor uptake in murine models compared to free drugs, attributed to enhanced permeability and retention (EPR) effects.

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